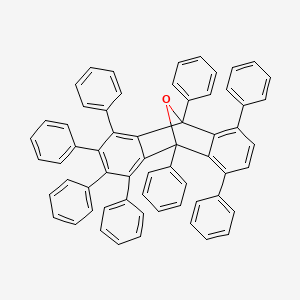
1,2,3,4,5,8,9,10-Octaphenyl-9,10-dihydro-9,10-epoxyanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5,8,9,10-Octaphenyl-9,10-dihydro-9,10-epoxyanthracene: is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups attached to an anthracene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4,5,8,9,10-Octaphenyl-9,10-dihydro-9,10-epoxyanthracene typically involves the reaction of anthracene derivatives with phenyl groups under specific conditions. One common method involves the use of Friedel-Crafts alkylation, where anthracene is reacted with phenyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3,4,5,8,9,10-Octaphenyl-9,10-dihydro-9,10-epoxyanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce various hydrogenated forms of the compound.
Applications De Recherche Scientifique
1,2,3,4,5,8,9,10-Octaphenyl-9,10-dihydro-9,10-epoxyanthracene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mécanisme D'action
The mechanism of action of 1,2,3,4,5,8,9,10-Octaphenyl-9,10-dihydro-9,10-epoxyanthracene involves its interaction with various molecular targets and pathways. The compound’s phenyl groups and anthracene core allow it to participate in π-π interactions and electron transfer processes. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or a mediator in chemical reactions.
Comparaison Avec Des Composés Similaires
- 1,2,3,4,5,6,7,8-Octaphenyl-3b,7b-dihydrodicyclopenta(a,e)pentalene
- 5,7,8,10,15,17,18,20-Octaphenyl-21,23-dithiaporphyrin
Comparison: 1,2,3,4,5,8,9,10-Octaphenyl-9,10-dihydro-9,10-epoxyanthracene is unique due to its specific arrangement of phenyl groups and the presence of an epoxide ring. This structure imparts distinct electronic and steric properties, making it different from other similar compounds. For example, 1,2,3,4,5,6,7,8-Octaphenyl-3b,7b-dihydrodicyclopenta(a,e)pentalene has a different core structure, leading to variations in reactivity and applications.
Propriétés
Numéro CAS |
921755-52-4 |
|---|---|
Formule moléculaire |
C62H42O |
Poids moléculaire |
803.0 g/mol |
Nom IUPAC |
1,3,4,5,6,8,10,13-octakis-phenyl-15-oxatetracyclo[6.6.1.02,7.09,14]pentadeca-2,4,6,9,11,13-hexaene |
InChI |
InChI=1S/C62H42O/c1-9-25-43(26-10-1)51-41-42-52(44-27-11-2-12-28-44)58-57(51)61(49-37-21-7-22-38-49)59-55(47-33-17-5-18-34-47)53(45-29-13-3-14-30-45)54(46-31-15-4-16-32-46)56(48-35-19-6-20-36-48)60(59)62(58,63-61)50-39-23-8-24-40-50/h1-42H |
Clé InChI |
FDLAZQGSTUQOLQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C(=C(C=C2)C4=CC=CC=C4)C5(C6=C(C(=C(C(=C6C3(O5)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


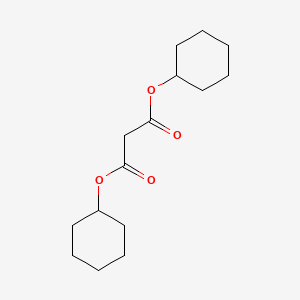
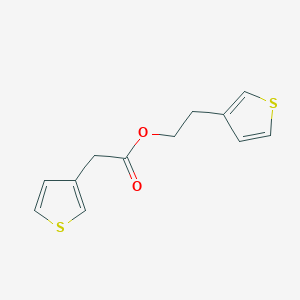
![7-Chloro-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14181237.png)
![2,2'-[Methylenebis(sulfonylethene-2,1-diyl)]bis(6-bromopyridine)](/img/structure/B14181252.png)
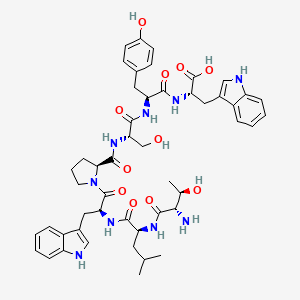

![Ethyl 5-[(2-oxopropyl)amino]pent-4-enoate](/img/structure/B14181269.png)
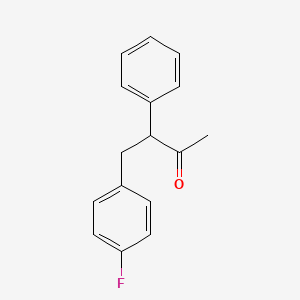


![4-[5-(Furan-2-yl)pyrazin-2-yl]butane-1,2,3-triol](/img/structure/B14181295.png)
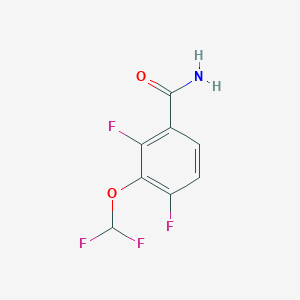
![(1S,4S,6R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane](/img/structure/B14181308.png)

